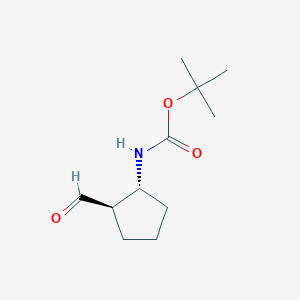

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine

Description

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine (CAS 1353093-76-1) is a protected amine derivative featuring a cyclopentane backbone substituted with a formyl (-CHO) group at the trans-2 position and a tert-butoxycarbonyl (Boc) protecting group on the amine. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . This compound is widely utilized in organic synthesis, particularly as a chiral intermediate in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The Boc group enhances stability during synthetic manipulations, while the formyl moiety enables further functionalization via nucleophilic additions or condensations.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-formylcyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKOKOKLXKRPQB-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the continuous deprotection of Boc-protected amines, enhancing efficiency and productivity .

Chemical Reactions Analysis

Boc Deprotection and Amine Reactivity

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective reactivity at the aldehyde group. Deprotection typically occurs under acidic conditions (e.g., HCl in dioxane or TFA in CH2Cl2), regenerating the free amine for subsequent functionalization .

Key reaction pathway :

This step is critical for applications requiring a free amine, such as peptide coupling or coordination chemistry.

Aldehyde-Driven Reactions

The formyl group participates in nucleophilic additions, condensations, and reductions:

Reductive Amination

In the presence of primary amines and reducing agents (e.g., NaBH3CN or STAB), the formyl group undergoes reductive amination to form secondary amines. A representative procedure from PMC outlines:

| Conditions | Reagents | Yield |

|---|---|---|

| CH2Cl2, Et3N, STAB, rt, 4h | Aldehyde + Boc-protected amine | 85-92% |

This method avoids overalkylation and lactamization byproducts .

Enamine Formation

The aldehyde reacts with secondary amines to form enamines, pivotal in organocatalytic cycles. Studies show solvent polarity significantly impacts enantioselectivity (Table 1) :

Table 1 : Solvent Effects on Enamine Reactivity

| Solvent | Enantiomeric Excess (%) | Reaction Rate (h⁻¹) |

|---|---|---|

| Acetone | 74 | 0.15 |

| THF | 85 | 0.10 |

| DME | 88 | 0.08 |

Polar aprotic solvents like THF enhance stereochemical control due to improved transition-state organization .

Cyclization and Ring-Opening Reactions

The cyclopentane ring influences steric and electronic environments:

-

Intramolecular Cyclization : Under basic conditions, the amine can attack the formyl group, forming a six-membered ring via imine intermediates.

-

Ring-Opening Oxidation : Treatment with RuO4 or KMnO4 oxidizes the cyclopentane ring to a dicarboxylic acid derivative, though this is less explored for Boc-protected analogs.

Comparative Reactivity with Structural Analogs

The trans-configuration of N-Boc-(±)-trans-2-formylcyclopentyl-amine distinguishes it from cis-isomers (e.g., N-Boc-(±)-cis-2-vinyl-cyclopentyl-amine ):

Table 2 : Reactivity Comparison of Cyclopentyl Derivatives

| Compound | Key Functional Group | Dominant Reaction |

|---|---|---|

| N-Boc-trans-2-formylcyclopentyl-amine | Aldehyde | Reductive amination, enamine formation |

| N-Boc-cis-2-vinyl-cyclopentyl-amine | Vinyl | Diels-Alder, hydroamination |

The formyl group’s electrophilicity enables broader synthetic utility compared to vinyl or hydroxyl analogs .

Stability and Handling

-

Thermal Stability : Decomposes above 150°C, releasing CO2 and isobutylene.

-

Light Sensitivity : Prolonged UV exposure causes aldehyde oxidation to carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is primarily utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and biologically active molecules. The Boc group protects the amine functionality, allowing for subsequent reactions without interference from the amine group itself. This property is particularly useful in multi-step synthetic pathways where selective reactivity is crucial.

Synthesis Methodologies

The compound can be synthesized through various methods, including:

- Direct Reductive Amination : A one-pot tandem process involving aldehydes and primary amines can yield N-Boc secondary amines efficiently . This method showcases high selectivity and avoids common by-products associated with traditional methods.

- Oxidation and Reduction Reactions : The formyl group can be oxidized to carboxylic acids or reduced to alcohols using standard reagents like potassium permanganate or sodium borohydride, respectively .

Biological Research

Enzyme Mechanisms and Protein Interactions

In biological studies, this compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions. Its ability to undergo selective reactions makes it suitable for probing the active sites of enzymes and understanding their catalytic mechanisms.

Drug Development

The compound is explored in drug development as a building block for pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The versatility provided by the Boc protecting group facilitates the synthesis of compounds with desired pharmacological properties.

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is utilized in the production of fine chemicals. Its role as a reagent in various chemical processes highlights its importance in manufacturing settings where high purity and specificity are required.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in different contexts:

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . This selective protection and deprotection enable the compound to be used in multi-step synthesis processes without interfering with other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine (CAS 1335031-47-4)

This compound shares the Boc-protected trans-cyclopentylamine core but replaces the formyl group with a vinyl (-CH=CH₂) substituent. Key differences include:

- Molecular weight : 227.3 g/mol (vs. 213.27 for the formyl analog) .

- Reactivity : The vinyl group participates in polymerization or cross-coupling reactions (e.g., Heck or Suzuki reactions), whereas the formyl group is more suited for nucleophilic additions (e.g., with amines or hydrazines).

- Applications : The vinyl derivative is often employed in materials science or as a precursor for conjugated systems, contrasting with the formyl analog’s role in synthesizing imines or heterocycles .

Boc-Nin-formyl-D-1,2,3,4-tetrahydronorharmane-3-carboxylic Acid

This compound (synonym: Boc-D-Tpi(For)-OH) features a tetracyclic norharmane scaffold with a formyl group and a carboxylic acid (-COOH) substituent. Differences include:

- Structural complexity: The norharmane core introduces aromaticity and rigidity, unlike the flexible cyclopentane ring in the target compound.

- Functionality : The carboxylic acid enables peptide coupling or salt formation , expanding its utility in medicinal chemistry (e.g., protease inhibitor design).

- Synthetic utility : Primarily used in peptidomimetics or alkaloid synthesis, whereas N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is more general-purpose .

Comparative Data Table

Research Findings and Discussion

- Steric and Electronic Effects: The formyl group in this compound introduces polarity and electrophilicity, facilitating reactions like reductive amination.

- Stability: The Boc group in all three compounds enhances stability under basic conditions but is cleavable under acidic conditions. The norharmane derivative’s aromatic system may confer thermal stability absent in the cyclopentane-based analogs .

- Synthetic Versatility: While this compound is a versatile building block, the norharmane analog’s niche applications highlight the impact of scaffold rigidity on target selectivity in drug design .

Biological Activity

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is a compound known for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. The N-Boc (tert-butyloxycarbonyl) group is a common protective group in organic synthesis, especially for amines, allowing for selective reactions without interfering with other functional groups. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Molecular Formula: C₁₁H₁₅N O₂

- CAS Number: 137076-22-3

The synthesis typically involves the protection of the amine group using the Boc group and subsequent reactions to introduce the formyl group at the trans position of cyclopentane. The synthesis pathway often utilizes various organic reactions, including reductive amination and carbonylation techniques .

Protective Group Chemistry

The Boc group is stable under many conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amine. This property is crucial when designing compounds for biological assays where the amine functionality may be required for activity .

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Activity: Compounds containing formyl groups have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

- Sperm Activation: Related compounds have been studied for their role in sperm chemotaxis, which is critical in reproductive biology .

Case Studies

-

Antimicrobial Studies:

- A study investigated the antimicrobial efficacy of Boc-protected amines, demonstrating that modifications to the formyl group significantly influenced activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead compound in developing new antibiotics.

- Sperm Chemotaxis:

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.